Amino methacrylate copolymer
Overview
Description
Synthesis Analysis
Amino methacrylate copolymers are typically synthesized via reversible addition-fragmentation chain transfer (RAFT) polymerization. This method allows for the controlled synthesis of copolymers with well-defined molecular weights and compositions. For example, amino acid-based methacrylic monomers, such as cysteine or glutathione methacrylate, are synthesized and then polymerized to produce water-soluble copolymers with diverse morphologies, including spheres, worms, and vesicles (Ladmiral et al., 2015). The synthesis of cationic methacrylate copolymers containing primary and tertiary amino side groups demonstrates the versatility of RAFT polymerization in producing copolymers for gene transfection with controlled compositions and low cytotoxicity (Zhu et al., 2010).
Molecular Structure Analysis
The molecular structure of amino methacrylate copolymers significantly influences their properties and functionalities. The incorporation of amino acid side chains into the polymer backbone introduces chirality and specific functional groups, such as carboxyl and amino groups, which affect the copolymer's behavior in solution and its interaction with biological molecules. For instance, copolymers containing chiral amino acid moieties, such as alanine or phenylalanine methacrylates, exhibit pH-responsive behaviors and can form self-assembled structures with potential for drug delivery applications (Kumar et al., 2012).
Chemical Reactions and Properties
Amino methacrylate copolymers participate in various chemical reactions, including Michael addition reactions with acrylates and acrylamides, allowing for further functionalization and the introduction of new properties. These reactions are facilitated by the presence of primary amine groups in the copolymers, which can react with electrophilic compounds to form covalent bonds. This chemistry is utilized to modify the copolymers' properties, such as improving their solubility or introducing target-specific ligands for drug delivery systems (Read et al., 2010).
Physical Properties Analysis
The physical properties of amino methacrylate copolymers, including their solubility, thermal stability, and mechanical strength, are influenced by their molecular structure and composition. For example, the introduction of sugar-based methacrylates into the copolymer can affect its glass transition temperature and solubility in water, making it suitable for biomedical applications (Acik et al., 2017). The copolymers' thermal degradation kinetics and stability are also crucial for their processing and application in various environments.
Chemical Properties Analysis
The chemical properties of amino methacrylate copolymers, such as their reactivity, biocompatibility, and pH-responsiveness, are central to their applications in drug delivery and tissue engineering. The presence of amino groups allows for the display of reactive functional groups on surfaces, enabling the immobilization of biomolecules or drugs. Furthermore, the pH responsiveness of these copolymers can be exploited to develop smart drug delivery systems that release their cargo in response to the acidic environment of tumor tissues or endosomes (Shimomura et al., 2013).
Scientific Research Applications
1. Solubility Enhancement in Drug Delivery
- Application Summary : Amino methacrylate copolymer is used to improve the solubility and in vitro release of poorly water-soluble drug compounds .
- Methods of Application : The copolymer was synthesized by solvent polymerization with radical initiation and by use of a chain transfer agent . A series of drug-loaded extrudates were prepared by hot melt extrusion using the novel copolymer .
- Results : The copolymer showed the best performance in terms of desired properties and was particularly suitable for preparing amorphous solid dispersions (ASDs) of the three model drugs .
2. Synthesis of Diblock Copolymer Nano-objects
- Application Summary : Amino methacrylate copolymer is used in the synthesis of diblock copolymer nano-objects .
- Methods of Application : The amino acid-based methacrylic monomer is produced by reacting either cysteine or glutathione with a commercially available methacrylate-acrylate adduct . The monomer is then used to prepare well-defined water-soluble macromolecular chain transfer agents (macro-CTAs) via RAFT polymerization .
- Results : The copolymer nano-objects exhibit cationic character below pH 3.5 and anionic character above pH 3.5 .
3. Use as a Food Additive
- Application Summary : Basic methacrylate copolymer (BMC) is used as a glazing agent in solid food supplements and in solid foods for special medical purposes .
4. Sustained-Release Drug Formulations
- Application Summary : Ammonio Methacrylate Copolymers are used in oral capsule and tablet formulations to form water-insoluble film coats for sustained-release products .
5. Various Industrial Applications
- Application Summary : Acrylate homopolymers along with their copolymers are used in various fields such as thin films, adsorption, fibers, filament coatings, lithography, lacquers, adhesives, printing inks, and binders .
6. Gene Delivery
- Application Summary : Aminated poly (glycidyl methacrylate)s-based polymers for gene delivery not only can reduce toxicity and improve solubility, but can improve gene transfection efficiency and reduce protein aggregation .
7. Dispersant Viscosity Modifiers for Lubricating Oils
- Application Summary : Amine-containing organo-soluble (meth)acrylic copolymers are effective dispersant viscosity modifiers for lubricating oils .
8. Use in Thin Films, Adsorption, Fibers, Filament Coatings, Lithography, Lacquers, Adhesives, Printing Inks, and Binders
- Application Summary : Acrylate homopolymers along with their copolymers are used in various fields such as thin films, adsorption, fibers, filament coatings, lithography, lacquers, adhesives, printing inks, and binders .
9. Use in Oral Capsule and Tablet Formulations
Safety And Hazards
Future Directions
properties
IUPAC Name |
butyl 2-methylprop-2-enoate;2-(dimethylamino)ethyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.C8H14O2.C5H8O2/c1-7(2)8(10)11-6-5-9(3)4;1-4-5-6-10-8(9)7(2)3;1-4(2)5(6)7-3/h1,5-6H2,2-4H3;2,4-6H2,1,3H3;1H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEDGUIRITORSKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C(=C)C.CC(=C)C(=O)OC.CC(=C)C(=O)OCCN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H37NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
24938-16-7 | |
Record name | Butyl methacrylate-dimethylaminoethyl methacrylate-methyl methacrylate copolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24938-16-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
399.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Eudragit E 12.5 | |
CAS RN |
24938-16-7 | |
Record name | Amino methacrylate copolymer [NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024938167 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propenoic acid, 2-methyl-, butyl ester, polymer with 2-(dimethylamino)ethyl 2-methyl-2-propenoate and methyl 2-methyl-2-propenoate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Propenoic acid, 2-methyl-, butyl ester, polymer with 2-(dimethylamino)ethyl 2-methyl-2-propenoate and methyl 2-methyl-2-propenoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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